2-(tert-Butylperoxy)propan-2-ol
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Overview
Description
2-(tert-Butylperoxy)propan-2-ol is an organic peroxide compound with the molecular formula C7H16O3. It is a tertiary alcohol and is known for its use as an initiator in polymerization reactions and as a radical initiator in various chemical processes. This compound is characterized by the presence of a tert-butylperoxy group attached to a propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-Butylperoxy)propan-2-ol can be synthesized through the reaction of tert-butyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing: tert-Butyl hydroperoxide and acetone are mixed in a suitable solvent.
Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.
Reaction: The mixture is allowed to react at a controlled temperature, usually around 50-60°C.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification using industrial-scale distillation columns. The use of automated systems ensures precise control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylperoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl hydroperoxide and acetone.
Reduction: Reduction reactions can convert it back to tert-butyl alcohol and acetone.
Substitution: It can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Catalysts: Acid catalysts like sulfuric acid are often employed in substitution reactions.
Major Products
Oxidation: tert-Butyl hydroperoxide and acetone.
Reduction: tert-Butyl alcohol and acetone.
Substitution: Various substituted alcohols depending on the reagents used.
Scientific Research Applications
2-(tert-Butylperoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: It is employed in studies involving oxidative stress and radical-induced damage in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylperoxy)propan-2-ol involves the generation of free radicals. Upon decomposition, it forms tert-butyl radicals and hydroxyl radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets include unsaturated carbon-carbon bonds in monomers, and the pathways involve radical addition and propagation steps.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the propan-2-ol backbone.
tert-Butyl alcohol: A simpler tertiary alcohol without the peroxy group.
tert-Butyl peroxyacetate: Contains a peroxy group but with an acetate backbone.
Uniqueness
2-(tert-Butylperoxy)propan-2-ol is unique due to its dual functionality as both a tertiary alcohol and a peroxide. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to generate free radicals makes it particularly valuable in polymerization and radical-induced processes.
Properties
CAS No. |
68750-86-7 |
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Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-tert-butylperoxypropan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(2,3)9-10-7(4,5)8/h8H,1-5H3 |
InChI Key |
GAQASQHKGUCYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)O |
Origin of Product |
United States |
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